N-[1-(4-bromophenyl)ethyl]cyclopentanecarboxamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]cyclopentanecarboxamide, commonly known as Brorphine, is a synthetic opioid that belongs to the benzamide class of compounds. It was first synthesized in the 1970s, but its use has gained popularity only recently, particularly in the field of scientific research. Brorphine has shown potential in various applications, including pain management and addiction treatment.
Mechanism of Action
Brorphine acts on the mu-opioid receptors in the brain and spinal cord, producing analgesic and sedative effects. It also activates the delta-opioid receptors, which may contribute to its anti-addictive properties. Brorphine's mechanism of action is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
Brorphine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause side effects such as nausea, vomiting, and constipation. Brorphine's effects are dose-dependent, with higher doses producing more pronounced effects.
Advantages and Limitations for Lab Experiments
Brorphine has several advantages for use in lab experiments, including its high potency, long duration of action, and ability to reduce drug-seeking behavior in animals addicted to opioids. However, its use is limited by its potential for side effects and the need for specialized equipment and expertise to handle and administer the compound safely.
Future Directions
There are several potential directions for future research on Brorphine. One area of interest is the development of new formulations or delivery methods that can improve its safety and efficacy. Another area of interest is the investigation of Brorphine's potential for use in treating other conditions, such as depression or anxiety. Additionally, more research is needed to fully understand Brorphine's mechanism of action and the long-term effects of its use.
Scientific Research Applications
Brorphine has been studied for its potential use in pain management and addiction treatment. In animal studies, Brorphine has been shown to have a longer duration of action and greater potency than morphine, making it a promising candidate for pain management. Additionally, Brorphine has been shown to reduce drug-seeking behavior in animals addicted to opioids, suggesting its potential use in addiction treatment.
properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-10(11-6-8-13(15)9-7-11)16-14(17)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJWMOZVZIAVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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